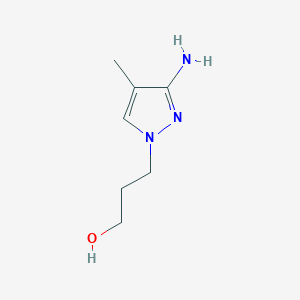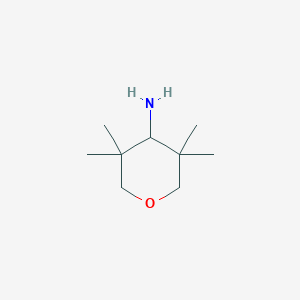
3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 3-amino-4-methyl-1H-pyrazole with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanal.
Reduction: Formation of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(3-amino-4-methylpyrazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-6-5-10(3-2-4-11)9-7(6)8/h5,11H,2-4H2,1H3,(H2,8,9) |
InChI Key |
RRIRDLPYNXRQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)






![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)



![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)
![({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)

